molecular formula C12H9N3 B1395085 5-ピリジン-3-イル-1H-インダゾール CAS No. 885272-37-7

5-ピリジン-3-イル-1H-インダゾール

カタログ番号: B1395085
CAS番号: 885272-37-7
分子量: 195.22 g/mol
InChIキー: RXWLUAHKORPFPY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Pyridin-3-YL-1H-indazole: is a heterocyclic aromatic compound that consists of a pyridine ring fused to an indazole ring. Indazole derivatives are known for their diverse biological activities and are significant in medicinal chemistry due to their pharmacological properties .

科学的研究の応用

5-Pyridin-3-YL-1H-indazole is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by case studies and data tables that highlight its significance across different domains.

Anticancer Activity

One of the most promising applications of 5-Pyridin-3-YL-1H-indazole is in the development of anticancer agents. Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Synthesis and Evaluation of Anticancer Activity

A study published in the European Journal of Medicinal Chemistry synthesized several derivatives of 5-Pyridin-3-YL-1H-indazole. The evaluation revealed that certain derivatives were effective against breast and lung cancer cell lines, with IC50_{50} values in the low micromolar range. The mechanism of action was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the potential for further development as anticancer therapeutics .

Neuroprotective Effects

Recent research has also indicated that 5-Pyridin-3-YL-1H-indazole exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In a study published in Neuroscience Letters, researchers investigated the neuroprotective effects of 5-Pyridin-3-YL-1H-indazole in a mouse model of Parkinson's disease. The compound was administered prior to inducing neurotoxicity, resulting in reduced dopaminergic neuron loss and improved motor function in treated mice compared to controls. The findings suggest that this compound could play a role in developing therapies for neurodegenerative disorders .

Organic Light Emitting Diodes (OLEDs)

5-Pyridin-3-YL-1H-indazole has been explored as a potential material for organic light-emitting diodes (OLEDs) due to its electronic properties.

Data Table: Performance Characteristics of OLEDs Using 5-Pyridin-3-YL-1H-indazole

ParameterValue
Maximum Luminance1500 cd/m²
Turn-on Voltage3.2 V
Current Efficiency15 cd/A
Lifetime>1000 hours

Research conducted by Zhao et al. demonstrated that OLEDs incorporating this compound exhibited high luminance and efficiency, making it suitable for display technologies .

Photovoltaic Applications

Another area where 5-Pyridin-3-YL-1H-indazole shows promise is in organic photovoltaics (OPVs).

Case Study: OPV Efficiency Enhancement

A study published in Advanced Energy Materials investigated the use of 5-Pyridin-3-YL-1H-indazole as an electron transport layer material in OPVs. The results showed an increase in power conversion efficiency (PCE) from 8% to 10% when using this compound compared to conventional materials. This enhancement was attributed to improved charge mobility and reduced recombination losses .

生化学分析

Biochemical Properties

5-Pyridin-3-YL-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition leads to a reduction in the production of prostaglandin E2 (PGE2), a key mediator of inflammation. Additionally, 5-Pyridin-3-YL-1H-indazole interacts with matrix metalloproteinase-13 (MMP-13), an enzyme that degrades extracellular matrix components . By inhibiting MMP-13, this compound can potentially prevent tissue damage and promote tissue repair.

Cellular Effects

5-Pyridin-3-YL-1H-indazole exerts various effects on different cell types and cellular processes. It has been observed to inhibit the growth of neoplastic cell lines, including colon and melanoma cells . This inhibition is achieved through the induction of cell cycle arrest at the G0–G1 phase, preventing cells from progressing to the DNA synthesis phase. Furthermore, 5-Pyridin-3-YL-1H-indazole influences cell signaling pathways by modulating the activity of key signaling molecules such as tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase-13 (MMP-13) . These interactions result in altered gene expression and cellular metabolism, contributing to the compound’s antiproliferative and anti-inflammatory effects.

Molecular Mechanism

The molecular mechanism of action of 5-Pyridin-3-YL-1H-indazole involves several key interactions at the molecular level. This compound binds to the active site of cyclo-oxygenase-2 (COX-2), inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, 5-Pyridin-3-YL-1H-indazole interacts with matrix metalloproteinase-13 (MMP-13), preventing the degradation of extracellular matrix components and promoting tissue repair . These binding interactions result in the modulation of gene expression and cellular signaling pathways, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Pyridin-3-YL-1H-indazole have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 5-Pyridin-3-YL-1H-indazole maintains its biological activity, consistently inhibiting the growth of neoplastic cell lines and reducing inflammation

Dosage Effects in Animal Models

The effects of 5-Pyridin-3-YL-1H-indazole vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative and anti-inflammatory effects without causing adverse effects . At higher doses, 5-Pyridin-3-YL-1H-indazole can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

5-Pyridin-3-YL-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . During phase I metabolism, 5-Pyridin-3-YL-1H-indazole is oxidized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates . These intermediates are subsequently conjugated with glucuronic acid or sulfate during phase II metabolism, facilitating their excretion from the body . The compound’s metabolism can influence its biological activity and toxicity, making it essential to understand these pathways for therapeutic development.

Transport and Distribution

Within cells and tissues, 5-Pyridin-3-YL-1H-indazole is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins, facilitating its uptake and distribution . For instance, it has been shown to bind to albumin, a major plasma protein, which aids in its transport through the bloodstream . Additionally, 5-Pyridin-3-YL-1H-indazole can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 5-Pyridin-3-YL-1H-indazole plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, 5-Pyridin-3-YL-1H-indazole can be targeted to specific subcellular compartments through post-translational modifications and targeting signals . These modifications can influence the compound’s activity and stability, making it essential to understand its subcellular localization for therapeutic applications.

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products:

生物活性

5-Pyridin-3-YL-1H-indazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's mechanism of action, biochemical properties, cellular effects, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

5-Pyridin-3-YL-1H-indazole features a pyridine ring fused to an indazole moiety, with the chemical formula C12H9N3C_{12}H_9N_3. This unique structure contributes to its distinct biological activities. The compound's synthesis can be achieved through various methods, which have been documented in literature.

Target Interactions

The primary targets of 5-Pyridin-3-YL-1H-indazole include:

  • cAMP-dependent protein kinase catalytic subunit alpha
  • cAMP-dependent protein kinase inhibitor alpha

These interactions suggest a role in modulating signaling pathways critical for cellular functions, particularly in response to hormonal and stress signals.

Biochemical Pathways

The compound influences several biochemical pathways, notably the MAP kinase signal transduction pathway. This modulation can lead to various cellular outcomes, including growth inhibition in neoplastic cells.

5-Pyridin-3-YL-1H-indazole exhibits significant biochemical properties:

  • Inhibition of Cyclo-Oxygenase-2 (COX-2) : This enzyme is crucial in inflammatory responses, and the compound's inhibition may provide anti-inflammatory benefits.
  • Impact on Cellular Metabolism : It alters gene expression related to metabolic processes, affecting overall cell metabolism.

Cellular Effects

Research indicates that 5-Pyridin-3-YL-1H-indazole can inhibit the growth of various cancer cell lines, including:

  • Colon cancer cells
  • Melanoma cells

In vitro studies have shown that the compound demonstrates lower cytotoxicity compared to other similar compounds while still effectively inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

Studies on SAR reveal that modifications to the indazole scaffold can significantly affect biological activity. For example, substituents at specific positions on the indazole ring have been shown to enhance or diminish the compound's potency against different cancer cell lines. Notably:

  • Compounds with specific substitutions exhibited IC50 values ranging from 0.23 μM to 10 μM against various cell lines, indicating a strong correlation between structural modifications and biological efficacy .

Anti-Cancer Activity

A study focusing on indazole derivatives reported that certain modifications led to enhanced anti-proliferative effects against human cancer cell lines. For instance, one derivative demonstrated an IC50 value of 1.15 μM against MCF-7 cells and 4.89 μM against HCT116 cells. The research emphasized the importance of substituent size and position for optimizing biological activity .

Inflammatory Response Modulation

Another investigation highlighted the potential of 5-Pyridin-3-YL-1H-indazole as an anti-inflammatory agent through its COX-2 inhibitory action. This suggests therapeutic applications in treating inflammatory diseases where COX-2 plays a pivotal role.

Comparison with Similar Compounds

Compound NameBiological ActivityIC50 Range
1H-IndazoleAnticancer, anti-inflammatoryVaries widely
2H-IndazoleDifferent stability and reactivityN/A
5-Pyridin-3-YL-1H-indazoleAnticancer (colon, melanoma), anti-inflammatory0.23 - 10 μM

This table illustrates how 5-Pyridin-3-YL-1H-indazole compares with other indazole derivatives regarding biological activity.

特性

IUPAC Name

5-pyridin-3-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-10(7-13-5-1)9-3-4-12-11(6-9)8-14-15-12/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWLUAHKORPFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696214
Record name 5-(Pyridin-3-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-37-7
Record name 5-(Pyridin-3-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885272-37-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Pyridin-3-yl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole (Preparation #17c, 100 mg, 0.31 mmol) and ethylenediamine (133 μL, 2.00 mmol) were dissolved in 1M tetrabutylammonium fluoride in THF (4.0 mL) and the mixture was heated at reflux for about 2 hours. The reactions was cooled to ambient temperature and concentrated under reduced pressure. The residue was dissolved in EtOAc (25 mL), washed with water (2×10 mL) and concentrated under reduced pressure. The crude product was further purified by reverse phase preparative HPLC (Thermo Hypersil-Keystone 250×21.2 mm 8μ Hypersil® HS C18 column; 5% CH3CN/50 mM aqueous ammonium acetate hold for 5 min; 5-50% CH3CN/50 mM aqueous ammonium acetate over 20 min; 50-100% CH3CN/50 mM aqueous ammonium acetate over 1 min; hold at 100% CH3CN for 5 minutes, 21 mL/min) to yield 5-pyridin-3-yl-1H-indazole (61 mg, 64%) as an off-white solid. RP HPLC (Table 1, Method e) Rt=1.65, m/z: (MH)+ 196.
Name
5-Pyridin-3-yl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
133 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Pyridin-3-YL-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-Pyridin-3-YL-1H-indazole
Reactant of Route 3
Reactant of Route 3
5-Pyridin-3-YL-1H-indazole
Reactant of Route 4
Reactant of Route 4
5-Pyridin-3-YL-1H-indazole
Reactant of Route 5
Reactant of Route 5
5-Pyridin-3-YL-1H-indazole
Reactant of Route 6
Reactant of Route 6
5-Pyridin-3-YL-1H-indazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。